1-Chloro-9-iodononane
Overview
Description
1-Chloro-9-iodononane is an organic compound with the molecular formula C9H18ClI. It is a colorless to yellow liquid with a distinctive odor. This compound is known for its low volatility and solubility in many organic solvents, such as ethanol and ether. It exhibits strong thermal and chemical stability, making it suitable for reactions under high temperature conditions .
Preparation Methods
1-Chloro-9-iodononane is typically synthesized by reacting 1-bromo-9-iodononane with a chlorinating agent. The specific preparation method involves the reaction of 1-bromo-9-iodononane with phosphorus trichloride or carbon tetrachloride in the presence of ethanol or sodium hydroxide solution . This method ensures the efficient production of this compound with high purity.
Chemical Reactions Analysis
1-Chloro-9-iodononane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in this compound can be substituted with other functional groups. Common reagents for these reactions include sodium iodide and potassium chloride.
Coupling Reactions: This compound can participate in coupling reactions with other organic compounds, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The iodine atom can be reduced to form 1-chlorononane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide can yield 1-iodo-9-chlorononane .
Scientific Research Applications
1-Chloro-9-iodononane has several scientific research applications:
Organic Synthesis: It serves as an important starting material and reagent in organic synthesis, particularly in alkylation and coupling reactions.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Surfactants and Coatings: This compound is also utilized in the production of surfactants and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-9-iodononane involves its reactivity due to the presence of both chlorine and iodine atoms. These atoms can act as leaving groups in various chemical reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
1-Chloro-9-iodononane can be compared with other similar compounds, such as:
- 1-Chloro-8-iodooctane
- 1-Chloro-7-iodoheptane
- 1-Chloro-6-iodohexane
- 1-Chloro-5-iodopentane
These compounds share similar structural features, with chlorine and iodine atoms positioned at different locations along the carbon chain. this compound is unique due to its specific chain length and the position of the halogen atoms, which influence its reactivity and applications .
Properties
IUPAC Name |
1-chloro-9-iodononane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClI/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUDHXVIWDEUGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604308 | |
Record name | 1-Chloro-9-iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29215-49-4 | |
Record name | 1-Chloro-9-iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-9-iodononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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